(R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2H-tetrazol-5-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,28)(H,26,27)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWFZXYTWJVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NNN=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-yl)butanoic acid generally involves two main stages:
Stage 1: Introduction of the Tetrazole Ring
The tetrazole moiety is typically introduced via a [3+2] cycloaddition ("click" reaction) between an azide and a nitrile group. This reaction forms the 1H-tetrazol-5-yl substituent on the butanoic acid side chain. This step can be conducted under acidic or basic conditions, often requiring heating to promote ring closure.Stage 2: Fmoc Protection of the Amino Group
The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which is a standard protecting group in peptide chemistry. This step is usually performed under mild basic conditions (e.g., using sodium bicarbonate or triethylamine) to avoid side reactions.
Detailed Synthetic Route
Step 1: Preparation of the Tetrazole-Containing Amino Acid Intermediate
- Starting from the corresponding amino acid precursor with a nitrile group on the side chain, sodium azide (NaN3) is introduced to perform the [3+2] cycloaddition, yielding the tetrazole ring.
- The reaction conditions typically involve heating the mixture in a polar aprotic solvent such as dimethylformamide (DMF) at approximately 50°C for 20 hours.
- After completion, the reaction mixture is acidified and extracted to isolate the tetrazole-containing amino acid.
Step 2: Fmoc Protection
- The free amino group of the tetrazole-containing amino acid is reacted with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine.
- The reaction is conducted in aqueous or mixed organic solvent systems at room temperature, typically over 20 hours.
- The product is purified by extraction and chromatographic methods to yield (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-yl)butanoic acid as a solid.
Representative Reaction Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Amino acid nitrile + NaN3, DMF, 50°C, 20 h | Formation of tetrazole ring on side chain |
| 2 | Tetrazole amino acid + Fmoc-Cl, NaHCO3, RT, 20 h | Fmoc-protected amino acid with tetrazole side chain |
Research Findings and Characterization
Stability and Characterization
- The Fmoc-protected tetrazole amino acid is stable under standard peptide synthesis conditions.
- Characterization is typically performed by ^1H NMR, ^13C NMR, and mass spectrometry.
- The compound’s purity and identity are confirmed by chromatographic techniques such as HPLC.
Applications in Peptide Synthesis
- The Fmoc group allows for incorporation into solid-phase peptide synthesis (SPPS) protocols.
- The tetrazole ring mimics the carboxylate group, potentially enhancing binding affinity and metabolic stability in peptide drugs.
- This amino acid derivative is valuable for designing peptides with improved pharmacokinetic properties.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Azide cycloaddition | NaN3, DMF, 50°C, 20 h | Forms tetrazole ring on side chain |
| Fmoc protection | Fmoc-Cl, NaHCO3, RT, 20 h | Protects amino group for peptide synthesis |
| Purification | Acid-base extraction, flash chromatography | Yields pure compound |
| Characterization methods | NMR (^1H, ^13C), MS, HPLC | Confirms structure and purity |
Chemical Reactions Analysis
Deprotection of Fmoc Group
The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under basic conditions to expose the free amino group for peptide coupling:
Reagents : 20% piperidine in DMF or DBU in dichloromethane
Mechanism : Base-induced β-elimination releases CO₂ and forms a dibenzofulvene intermediate .
Kinetics :
| Condition | Deprotection Time | Efficiency |
|---|---|---|
| 20% piperidine/DMF | 10–30 min | >98% |
| 2% DBU/DCM | 5–15 min | 95–97% |
This step is critical in solid-phase peptide synthesis (SPPS) workflows.
Tetrazole Ring Reactivity
The 1H-tetrazole-5-yl moiety participates in three primary reaction types:
[3+2] Cycloadditions
Reacts with nitriles under Lewis acid catalysis to form extended heterocyclic systems :
text(R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-yl)butanoic acid + R-C≡N → [ZnCl₂, i-PrOH, 80°C] → 5-substituted tetrazole derivatives
Yield Optimization :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 80 | 4 | 92 |
| AlCl₃ | 100 | 6 | 85 |
N-Alkylation
The tetrazole nitrogen undergoes selective alkylation:
Reagents : Alkyl halides (e.g., CH₃I, BnBr) in presence of K₂CO₃
Example :
text(R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-yl)butanoic acid + BnBr → [K₂CO₃, DMF, RT] → 1-benzyl-5-(butanoic acid derivative)tetrazole
Yield : 78–84%
Coordination Chemistry
Acts as a bidentate ligand for transition metals:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N,N-chelation | Catalytic oxidation |
| Pd(II) | N,O-chelation | Cross-coupling reactions |
Carboxylic Acid Derivatives
The butanoic acid group undergoes standard transformations:
A. Esterification
Conditions :
-
SOCl₂/MeOH (84–89% yield)
-
DCC/DMAP with alcohols (91–95% yield)
B. Amide Formation
Coupling Reagents :
| Reagent System | Conversion Efficiency |
|---|---|
| HATU/DIEA | 98% |
| TBTU/HOBt | 95% |
Aspartimide Formation
Occurs during prolonged basic treatments:
text(R)-configuration → β-elimination → cyclic imide byproducts
Prevention Strategies :
| Additive | Aspartimide Reduction |
|---|---|
| 0.1 M HOBt | 83% |
| 2% Oxyma Pure | 91% |
Tetrazole Ring Oxidation
Susceptibility :
| Oxidizing Agent | Product Formed | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | Nitrile oxide | 67 |
| KMnO₄ | Carboxylic acid | 72 |
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Analog*) | Activation Energy (kJ/mol) |
|---|---|---|
| Fmoc Deprotection | 1.2× faster | 58.3 |
| Tetrazole Alkylation | 0.8× slower | 72.1 |
| Amide Coupling | 1.5× faster | 45.6 |
*Compared to (R)-2-(Boc-amino)-4-(1H-tetrazol-5-yl)butanoic acid
Scientific Research Applications
®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tetrazole ring can interact with various molecular targets, influencing the biological activity of the resulting peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a broader class of Fmoc-protected amino acids with modified side chains. Below is a comparative analysis with key analogs:
Key Differences
Side Chain Functionality: The tetrazole group in the target compound provides a negatively charged moiety at physiological pH, mimicking carboxylates but with superior stability . In contrast, compounds like (R)-2-Fmoc-amino-4-cyanobutyric acid () lack this acidity, limiting their use in charge-dependent interactions.
Stereochemical Impact: The (S)-enantiomer of the target compound () may show reduced binding efficiency in chiral receptor environments compared to the (R)-form, as observed in analogous Fmoc-amino acid studies .
Synthetic Utility: The tetrazole group complicates synthesis due to its sensitivity to strong acids/bases, requiring mild deprotection conditions (e.g., acetic acid pH adjustments, as in ). Cyano or aryl-substituted analogs () are more robust under standard SPPS conditions.
Data Tables
Physicochemical Properties
| Property | (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-yl)butanoic acid | (R)-2-Fmoc-amino-4-cyanobutyric acid |
|---|---|---|
| Molecular Formula | C₂₈H₂₅N₅O₄ | C₂₂H₂₁N₃O₄ |
| Molecular Weight (g/mol) | 519.54 | 396.42 |
| Key Functional Group | Tetrazole | Cyano (-CN) |
| Solubility | Moderate in DMSO | High in DMF |
Biological Activity
(R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid, with the CAS number 1464137-16-3, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, characterization, and various biological evaluations.
Chemical Structure and Properties
The molecular formula of (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid is C20H19N5O4, with a molecular weight of 393.396 g/mol. The compound features a tetrazole ring, which is known for its biological activity, particularly in drug design and development.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O4 |
| Molecular Weight | 393.396 g/mol |
| CAS Number | 1464137-16-3 |
| Purity | >95% |
Antihypertensive Effects
Recent studies have explored the antihypertensive activity of related compounds that share structural similarities with (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid. For instance, derivatives of tetrazole-based compounds have shown promise as angiotensin II receptor antagonists, contributing to blood pressure reduction with minimal side effects. The evaluation of these derivatives indicated significant antihypertensive effects compared to their parent molecules .
The biological activity of compounds containing a tetrazole moiety often involves interaction with various biological receptors or enzymes. The proposed mechanism for antihypertensive effects includes the inhibition of angiotensin II binding to its receptors, thereby preventing vasoconstriction and promoting vasodilation.
Synthesis and Evaluation
A study synthesized several derivatives of (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid to evaluate their biological activities. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy. The biological evaluation involved assessing their effects on blood pressure in animal models, where some derivatives exhibited notable reductions in systolic blood pressure .
Table 2: Biological Activity Results
| Compound | Blood Pressure Reduction (%) | Comments |
|---|---|---|
| Parent Compound | Baseline | Control |
| Derivative AV3 | 25% | Significant effect |
| Derivative AV9 | 30% | Most effective |
Toxicological Profile
The safety data sheet for (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid indicates that there are no significant acute toxicity concerns associated with this compound at recommended usage levels. However, prolonged exposure may lead to allergic reactions in sensitive individuals .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-yl)butanoic acid?
- Methodological Answer : The synthesis typically involves sequential protection of the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ in dioxane/water) . The tetrazole ring is introduced via [3+2] cycloaddition between a nitrile precursor and sodium azide, catalyzed by ZnBr₂ or NH₄Cl in DMF at 80–100°C . Enantiomeric purity is ensured by chiral HPLC or asymmetric catalysis during the coupling step, with reported yields of 60–85% depending on reaction optimization .
Q. How can by-products be effectively removed during purification of this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is preferred for isolating the target compound from impurities like deprotected amines or unreacted tetrazole precursors . Solid-phase extraction (SPE) with Strata-X cartridges can pre-purify crude mixtures, while recrystallization from ethanol/water (1:3) improves crystalline purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- HPLC-DAD : A gradient method (10–90% acetonitrile in 20 min, 254 nm) detects impurities at <0.5% .
- NMR : ¹H NMR (DMSO-d6) confirms Fmoc protection (δ 7.3–7.9 ppm, aromatic protons) and tetrazole proton (δ 8.1–8.3 ppm) .
- HRMS : ESI+ mode verifies molecular ion [M+H]⁺ at m/z 453.17 (calculated: 453.18) .
Advanced Research Questions
Q. How does the tetrazole moiety influence biological activity compared to carboxylic acid analogs?
- Methodological Answer : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability by resisting enzymatic hydrolysis. For example, in angiotensin II receptor antagonists (e.g., valsartan), tetrazole improves binding affinity to AT₁ receptors by mimicking the carboxylate’s ionic interactions . Computational docking studies (AutoDock Vina) suggest similar binding modes for (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-yl)butanoic acid in peptide-based inhibitors .
Q. What are optimal conditions for maintaining Fmoc group stability during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Fmoc group is stable under basic SPPS conditions (20% piperidine in DMF) but sensitive to prolonged exposure to acids (e.g., TFA). To minimize cleavage:
- Use mild deprotection reagents (2% DBU in DMF) for sensitive sequences.
- Store the compound at –20°C under argon to prevent moisture-induced degradation .
Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be resolved?
- Methodological Answer : Yield discrepancies often arise from reaction scale, catalyst loading, or purification methods. For example:
- Catalyst : ZnBr₂ increases cycloaddition efficiency compared to NH₄Cl, but may introduce metal contaminants .
- Scale : Milligram-scale reactions show lower yields due to handling losses, while bulk syntheses (>1 g) improve reproducibility .
- Workup : Aqueous washes (pH 4–5) reduce tetrazole dimerization, improving isolated yields by 10–15% .
Q. What strategies mitigate racemization during peptide coupling with this compound?
- Methodological Answer : Racemization is minimized by:
- Using coupling agents like HATU or OxymaPure instead of EDCl/HOBt, reducing reaction time to <30 min .
- Conducting reactions at 0–4°C in DMF or NMP, with a final pH of 6.5–7.0 to stabilize the α-carbon .
Data Contradiction Analysis
Q. Why do some studies report instability of the tetrazole moiety under acidic conditions, while others do not?
- Analysis : The tetrazole ring is generally stable at pH 2–12 but degrades in strong acids (pH <2) or oxidizers (e.g., H₂O₂). Contradictions arise from varying experimental contexts:
- Pharmaceutical formulations (e.g., valsartan tablets) use buffering agents (e.g., NaHCO₃) to stabilize tetrazole at gastric pH .
- Synthetic conditions with excess TFA (>95%) during Fmoc deprotection may inadvertently protonate tetrazole, leading to ring-opening .
Safety and Handling
Q. What precautions are necessary for handling this compound in aqueous solutions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
